molecular formula C12H25NO4 B14047139 1-(Boc-amino)-5-(2-hydroxyethoxy)pentane

1-(Boc-amino)-5-(2-hydroxyethoxy)pentane

Cat. No.: B14047139
M. Wt: 247.33 g/mol
InChI Key: CGOQLKWDRPUPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE is a chemical compound with the molecular formula C12H25NO4. It is a carbamate derivative, which means it contains a carbamate group (NH2COO) attached to a tert-butyl group and a hydroxyethoxy-pentyl chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethoxy-pentyl precursor. One common method is the reaction of tert-butyl carbamate with 5-bromo-2-hydroxyethoxypentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction can affect various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with a different hydroxyalkyl chain.

    tert-Butyl (S)-(5-(2-hydroxyethoxy)pentan-2-yl)carbamate: A stereoisomer with a different spatial arrangement of atoms.

Uniqueness

TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE is unique due to its specific hydroxyethoxy-pentyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbamate derivatives may not be suitable.

Properties

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[5-(2-hydroxyethoxy)pentyl]carbamate

InChI

InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-5-4-6-9-16-10-8-14/h14H,4-10H2,1-3H3,(H,13,15)

InChI Key

CGOQLKWDRPUPBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.